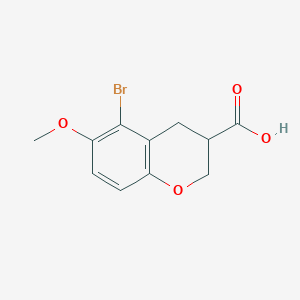

5-Bromo-6-methoxychromane-3-carboxylic acid

Description

Chemical Classification and Nomenclature

IUPAC Name:

5-Bromo-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Molecular Formula:

C$${11}$$H$${11}$$BrO$$_{4}$$

Molecular Weight:

307.16 g/mol

Systematic Classification:

- Parent Structure: Chromane (3,4-dihydro-2H-1-benzopyran)

- Substituents:

- Carboxylic acid (-COOH) at position 3

- Bromine (-Br) at position 5

- Methoxy (-OCH$$_3$$) at position 6

Alternative Names:

- 5-Bromo-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid

- 3,4-Dihydro-5-bromo-6-methoxy-2H-1-benzopyran-3-carboxylic acid

Structural Representation:

$$

\begin{array}{ccc}

& \text{OCH}_3 & \

& | & \

\text{Br} & \text{Chromane Core} & \text{COOH} \

\end{array}

$$

Historical Context of Chromane Derivatives

Chromane derivatives have been pivotal in organic and medicinal chemistry since the early 20th century. Key milestones include:

Natural Product Discovery:

Synthetic Developments:

Pharmaceutical Relevance:

Significance in Organic Chemistry Research

This compound is a critical intermediate in multiple research domains:

1. Medicinal Chemistry:

- Serves as a precursor for bioactive molecules targeting inflammation and oxidative stress.

- Modulates P2Y6 receptors, implicated in inflammatory pathways.

2. Synthetic Methodology:

- Used to study cyclization and electrophilic substitution reactions.

- Facilitates exploration of substituent effects on chromane reactivity.

3. Materials Science:

- Chromane derivatives are investigated for optical and electronic applications due to their conjugated systems.

Table 1: Key Research Applications

Structural Features and Molecular Foundation

Core Chromane Structure:

- Benzodihydropyran Ring: A fused benzene and tetrahydropyran ring.

- Conformation: The dihydropyran ring adopts a distorted half-chair conformation, as observed in related chromane derivatives.

Substituent Effects:

- Carboxylic Acid (-COOH):

Bromine (-Br):

Methoxy (-OCH$$_3$$):

Electronic Properties:

- The electron-withdrawing carboxylic acid and electron-donating methoxy group create a polarized electronic environment, facilitating interactions with enzymes and receptors.

Crystallographic Data (Representative Chromane):

| Parameter | Value |

|---|---|

| Space Group | C2/c |

| Dihedral Angle (Chromane-Benzothiazol) | 80.6° |

| Bond Length (C-O) | 1.36–1.43 Å |

Properties

IUPAC Name |

5-bromo-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-9-3-2-8-7(10(9)12)4-6(5-16-8)11(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLFEFAUGVPBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OCC(C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination Using Bromine Reagents

- Bromination is commonly performed using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts or initiators to control regioselectivity.

- For compounds analogous to 5-Bromo-6-methoxychromane-3-carboxylic acid, bromination is often carried out in halogenated hydrocarbon solvents such as dichloromethane or chloroform.

- Reaction conditions involve controlled temperature ranges (e.g., 0°C to 25°C) to avoid over-bromination or ring degradation.

- Catalysts such as red phosphorus and cocatalysts like potassium bromide or potassium bromate may be used to enhance bromination efficiency and selectivity.

Example from Related Compound: 2-Bromo-5-methoxybenzoic Acid

A patented method for synthesizing 2-bromo-5-methoxybenzoic acid, a structurally related aromatic bromomethoxycarboxylic acid, involves:

| Step | Description |

|---|---|

| Dissolution | m-Methoxybenzoic acid dissolved in halogenated hydrocarbon solvent (e.g., dichloromethane) |

| Bromination | Reaction with brominating reagent (NBS, bromine, or dibromohydantoin) under initiator (red phosphorus), cocatalyst (KBr/KBrO3), and sulfuric acid |

| Quenching | Reaction mixture poured into ice water to quench |

| Isolation | Solvent recovery under reduced pressure, filtration, and recrystallization from alcohol solvents (methanol, ethanol, isopropanol) |

This method yields regioselective bromination at the 2-position relative to the methoxy and carboxyl groups, demonstrating a controlled approach applicable to chromane derivatives.

Chromane Scaffold Functionalization

- The chromane ring can be constructed or modified prior to bromination.

- Carboxylation at the 3-position may be introduced via oxidation or by using appropriate precursors.

- Methoxylation at the 6-position is generally introduced early in the synthesis or retained from starting materials.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, dichloroethane | Halogenated solvents preferred for bromination |

| Temperature | -10°C to 80°C (commonly 0-25°C) | Lower temperatures favor regioselectivity |

| Reaction Time | 1 to 24 hours | Dependent on reagent and substrate reactivity |

| Brominating Reagents | Bromine, N-bromosuccinimide, dibromohydantoin | Choice affects selectivity and yield |

| Catalysts/Initiators | Red phosphorus, potassium bromide, potassium bromate | Enhance bromination efficiency |

| Quenching | Ice water | Stops reaction and precipitates product |

| Purification | Recrystallization from methanol, ethanol, isopropanol | Ensures product purity |

Analytical Confirmation

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution pattern and integrity of methoxy and carboxylic acid groups.

- Mass Spectrometry : High-resolution MS to verify molecular weight corresponding to brominated chromane carboxylic acid.

- Chromatography : Column chromatography or recrystallization to purify the product and remove polybrominated or unreacted impurities.

Summary Table of Preparation Methodology

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Starting Material Preparation | 6-Methoxychromane-3-carboxylic acid or precursor | Provide substrate with methoxy and carboxyl groups | Chromane scaffold with functional groups |

| 2. Bromination | Bromine/NBS + red phosphorus + KBr/KBrO3 in dichloromethane | Regioselective bromination at 5-position | This compound intermediate |

| 3. Quenching | Ice water | Stop reaction, precipitate product | Isolated crude product |

| 4. Purification | Recrystallization (methanol/ethanol/isopropanol) | Remove impurities, improve purity | Pure this compound |

Research Findings and Notes

- Regioselectivity is enhanced by careful control of temperature and use of catalysts.

- The presence of the methoxy group influences the electrophilic bromination site, favoring substitution ortho or para to the methoxy substituent.

- The carboxylic acid group is generally stable under bromination conditions but may require protection in sensitive cases.

- Analogous syntheses of brominated methoxy-substituted benzoic acids provide valuable insights transferable to chromane systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxychromane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted chromanes .

Scientific Research Applications

5-Bromo-6-methoxychromane-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxychromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Brominated Chroman Carboxylic Acids

The position of bromine substitution on the chromane ring significantly alters physicochemical and biological properties:

*Inferred from structural similarity to 6-Methoxychroman-3-carboxylic acid.

Key Observations :

- Electronic Effects : Bromine at C5 (meta to COOH) may stabilize negative charge on the carboxylic acid via inductive effects compared to C7 substitution .

- Steric Influence : The methoxy group at C6 in the target compound could hinder rotation or interaction at adjacent positions, unlike 5-Bromochroman-3-carboxylic acid .

Coumarin Derivatives

Coumarins (2H-chromen-2-ones) differ by a lactone ring instead of a saturated tetrahydropyran:

Comparison :

Heterocyclic Analogs with Bromo-Methoxy Substitution

Pyridine and indole derivatives share substitution patterns but differ in core structure:

Key Differences :

Ester and Amide Derivatives

Functional group modifications impact lipophilicity and bioavailability:

Biological Activity

5-Bromo-6-methoxychromane-3-carboxylic acid is a compound of interest due to its diverse biological activities, including potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrO4 |

| Molecular Weight | 299.09 g/mol |

| CAS Number | 29241-62-1 |

| Solubility | Soluble in organic solvents, slightly soluble in water |

Research indicates that this compound exhibits its biological effects through various mechanisms, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress and damage.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various biological systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an effective antioxidant.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS).

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| LPS | 300 ± 20 | 350 ± 25 |

| LPS + Compound (50 µM) | 180 ± 12 | 220 ± 18 |

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity.

- Case Study on Neuroprotective Effects : In a model of neuroinflammation induced by LPS in rats, administration of the compound resulted in decreased levels of neuroinflammatory markers and improved behavioral outcomes in tests assessing memory and learning.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-methoxychromane-3-carboxylic acid?

The synthesis typically involves bromination of a methoxychromane precursor. For example, bromine or electrophilic brominating agents (e.g., NBS) can introduce bromine at the 5-position of the chromane scaffold. The carboxylic acid group at position 3 may be introduced via oxidation of a methyl group or carboxylation using CO₂ under acidic conditions. For analogs like 5-Bromo-2-methoxyphenol, bromination is performed under controlled temperatures (e.g., 0–5°C) to ensure regioselectivity . Purification often employs column chromatography with gradients of ethyl acetate/hexane, as seen in related brominated aromatics .

Q. How can the purity and structural integrity of this compound be validated?

- Purity : Use HPLC (≥95% purity thresholds, as in ) with a C18 column and UV detection at 254 nm.

- Structural confirmation :

- NMR : Compare ¹H/¹³C NMR spectra with analogs like 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid (). The methoxy group (~3.8 ppm in ¹H NMR) and bromine-induced deshielding effects are key markers.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) against the theoretical molecular weight (C₁₁H₁₁BrO₄: ~303.08 g/mol).

Q. What are the critical storage conditions for this compound?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Brominated aromatics like 5-Bromo-2-methoxyphenylboronic acid ( ) and 5-Bromothiophene-3-carboxamide () are sensitive to heat and moisture, which can lead to debromination or hydrolysis.

Advanced Research Questions

Q. How does the methoxy group influence regioselectivity during bromination?

The methoxy group at position 6 acts as an ortho/para-directing group, favoring bromination at position 5. Computational studies (e.g., DFT) on analogs like 5-Bromo-4-chlorobenzotrifluoride () suggest that electron-donating groups enhance electrophilic substitution at meta/para positions. Experimental validation via competitive bromination of methoxy-substituted chromanes vs. non-substituted analogs is recommended.

Q. What strategies mitigate low yields in carboxylation reactions?

- Optimized reaction conditions : Use supercritical CO₂ with Cu(I) catalysts, as demonstrated for 6-Bromopicolinic acid derivatives ().

- Protection/deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to avoid side reactions, as seen in 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid synthesis ().

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions often arise from solvent effects or impurities. For example:

- Solvent calibration : Compare data in deuterated DMSO vs. CDCl₃, as done for 5-Bromo-6-chloropyridine-3-carboxylic acid ().

- Spiking experiments : Add a known pure standard (e.g., 3-Bromo-5-methoxyphenylboronic acid, ) to identify overlapping peaks.

Methodological Notes

- Synthetic troubleshooting : If bromination yields <50%, replace NBS with Br₂ in acetic acid (see 5-Bromo-4-methoxythiophene-3-carboxylic acid synthesis, ).

- Advanced characterization : X-ray crystallography (e.g., 3-Amino-5-bromopyridine-2-carboxylic acid, ) resolves ambiguous stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.